4-(3-Trifluoromethoxyphenyl)benzoic acid
Overview
Description
4-(3-Trifluoromethoxyphenyl)benzoic acid is a chemical compound with the CAS Number 1093758-81-6 . It has a molecular weight of 282.22 and its IUPAC name is 3’-(trifluoromethoxy)[1,1’-biphenyl]-4-carboxylic acid . The compound is used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Molecular Structure Analysis
The molecular formula of this compound is C14H9F3O3 . The structure can be represented by the SMILES notation: FC(F)(F)OC1=CC=CC(C2=CC=C(C(O)=O)C=C2)=C1 .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder . Its molecular weight is 282.2 .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
4-(3-Trifluoromethoxyphenyl)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes, such as HPF and APF, are designed to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. This application is significant in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).
Polymerization Catalysts
Compounds related to this compound have been used in the synthesis of ruthenium-based metathesis catalysts. These catalysts are instrumental in cyclopolymerization processes, contributing to the production of a variety of polymers with potential applications in materials science (Mayershofer et al., 2006).
Dye-Sensitized Solar Cells
In the field of renewable energy, derivatives of this compound have been incorporated into the molecular design of organic dyes for dye-sensitized solar cells (DSSCs). These dyes have demonstrated promising efficiencies in converting solar light to electrical energy, making them significant for sustainable energy solutions (Ferdowsi et al., 2018).
Luminescent Properties in Lanthanide Coordination Compounds
Another application is found in the synthesis of lanthanide coordination compounds using benzoic acid derivatives. These compounds are studied for their photophysical properties, including luminescence efficiencies and excited state lifetimes, which are relevant in materials science and optical applications (Sivakumar et al., 2010).
Water Purification
Derivatives of this compound have also been explored in the purification of water using TiO2 suspensions under UV light. This application is crucial in environmental science and engineering, focusing on efficient and sustainable methods of water treatment (Matthews, 1990).
Safety and Hazards
The safety data sheet for 4-(3-Trifluoromethoxyphenyl)benzoic acid suggests that it may form combustible dust concentrations in air . It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and ensure adequate ventilation .
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCUWGMMRYYPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681363 | |
Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093758-81-6 | |
Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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